molecular formula C18H14N4 B3724219 1H-indole-3-carbaldehyde 8-quinolinylhydrazone

1H-indole-3-carbaldehyde 8-quinolinylhydrazone

Cat. No. B3724219
M. Wt: 286.3 g/mol
InChI Key: QLMFOQYHZJSYJF-CIAFOILYSA-N
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Description

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and play a significant role in multicomponent reactions .


Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they also have a vital role as precursors for the synthesis of various heterocyclic derivatives .


Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are known to undergo C–C and C–N coupling reactions and reductions .

Scientific Research Applications

Gold-Catalyzed Cycloisomerizations

1H-Indole-2-carbaldehydes, related to 1H-indole-3-carbaldehyde 8-quinolinylhydrazone, are synthesized through gold(I)-catalyzed cycloisomerization. This method is simple and efficient for various substrates, suggesting potential applications in organic synthesis and pharmaceuticals (Kothandaraman et al., 2011).

Molecular Structure Studies

Research on similar molecules like 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone shows that these compounds form specific hydrogen-bonded structures. Understanding these molecular arrangements can be crucial for drug design and material science applications (Ali et al., 2005).

Synthesis of Knoevenagel Condensed Products

Indole-3-carbaldehyde, closely related to 1H-indole-3-carbaldehyde 8-quinolinylhydrazone, is used in the synthesis of Knoevenagel condensed products. These have numerous applications, including as lipoxygenase inhibitors and antimicrobial agents (Madan, 2020).

Synthesis of Fused Heterocycles

4-(Phenylsulfonyl)-4H-furo[3,4-b]indoles, synthesized from indole-3-carbaldehyde, are analogues of indole-2,3-quinodimethane, indicating potential in the synthesis of complex organic compounds (Gribble et al., 2002).

Fluorescence and Crystal Structure Analysis

1H-Indole-3-carbaldehyde derivatives, including those similar to 1H-indole-3-carbaldehyde 8-quinolinylhydrazone, have been studied for their fluorescence properties and crystal structures. These properties can be vital for developing optical materials and sensors (Zeng et al., 2011).

Multisite C-Nucleophiles in Chemical Reactions

Indole-3-carbaldehydes arylhydrazones, akin to 1H-indole-3-carbaldehyde 8-quinolinylhydrazone, serve as multisite C-nucleophiles in reactions with quinazoline. This application is significant in developing new chemical synthesis methods (Azev et al., 2020).

Future Directions

The field of 1H-indole-3-carbaldehyde and its derivatives awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation .

properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]quinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMFOQYHZJSYJF-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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